BenchChemオンラインストアへようこそ!

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Lipophilicity Drug design Physicochemical properties

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105188-42-8), also referred to as N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, is a benzothiazole derivative featuring a 4,5-dimethyl substitution pattern and a dimethylaminoethyl side chain. This compound belongs to the class of 2-aminobenzothiazoles, a privileged scaffold extensively explored in medicinal chemistry.

Molecular Formula C13H19N3S
Molecular Weight 249.38 g/mol
CAS No. 1105188-42-8
Cat. No. B1387718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
CAS1105188-42-8
Molecular FormulaC13H19N3S
Molecular Weight249.38 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NCCN(C)C)C
InChIInChI=1S/C13H19N3S/c1-9-5-6-11-12(10(9)2)15-13(17-11)14-7-8-16(3)4/h5-6H,7-8H2,1-4H3,(H,14,15)
InChIKeyLMBBNAFVDSRQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105188-42-8): Strategic Procurement Rationale


N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105188-42-8), also referred to as N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, is a benzothiazole derivative featuring a 4,5-dimethyl substitution pattern and a dimethylaminoethyl side chain [1]. This compound belongs to the class of 2-aminobenzothiazoles, a privileged scaffold extensively explored in medicinal chemistry [2]. Its structural design, characterized by the specific ring methylation and the basic side chain, imparts distinct physicochemical properties such as a computed XLogP3-AA of 3.5, which differentiates it from unsubstituted and differentially substituted analogs [1]. It is primarily utilized as a building block for the synthesis of more complex pharmacologically active molecules and is commercially available for research purposes [1][2].

The Risk of Substitution for 4,5-Dimethylbenzothiazole Derivatives: Why Structural Precision Matters


Even subtle changes to the benzothiazole core can profoundly alter biological activity and physicochemical behavior, making simple within-class substitution a significant risk. A landmark study screening ~184,000 small molecules identified 25 benzothiazole derivatives that inhibit huntingtin fibrillogenesis, but activity was highly sensitive to specific substitution patterns, with the most potent analog being 2-amino-4,7-dimethyl-benzothiazol-6-ol [1]. This finding directly demonstrates that biological efficacy cannot be assumed across closely related benzothiazole compounds. Consequently, the precise 4,5-dimethyl configuration of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, which differs from the 4,7-dimethyl or 4,6-dimethyl regioisomers available from other suppliers, is not interchangeable in structure-activity relationships (SAR). The computed lipophilicity (XLogP3-AA = 3.5) also distinguishes it from the unsubstituted benzothiazole analog (N'-1,3-benzothiazol-2-yl-N,N-dimethylethane-1,2-diamine), which is expected to have a lower LogP due to the absence of the two methyl groups, potentially affecting membrane permeability, solubility, and off-target promiscuity [2].

Quantitative Differentiation Evidence for N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine


Lipophilicity Benchmarking: 4,5-Dimethyl vs. Unsubstituted vs. Monomethyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.5, indicating significantly higher lipophilicity compared to the unsubstituted benzothiazole-2-amine parent scaffold and monomethyl derivatives [1]. For comparison, the unsubstituted analog N'-1,3-benzothiazol-2-yl-N,N-dimethylethane-1,2-diamine (MW 221.32) lacks the two methyl groups and is predicted to have a lower logP value, whereas the 4,6-dimethyl regioisomer (CAS 1105188-33-7) shares the same molecular formula and computed logP but differs in substitution geometry . This increased lipophilicity from the 4,5-dimethyl decoration can be a critical parameter for passive membrane permeability and CNS penetration potential, representing a quantifiable differentiation point for procurement when a specific LogP window is targeted.

Lipophilicity Drug design Physicochemical properties

Molecular Weight and Hydrogen Bond Capacity Differentiation from the Parent Benzothiazole

The molecular weight of 249.38 g/mol for the 4,5-dimethyl derivative is a substantial increase from the 221.32 g/mol of the unsubstituted N'-benzothiazol-2-yl-N,N-dimethylethane-1,2-diamine [1]. This difference is crucial for fragment-based screening libraries or when a defined molecular weight cut-off is applied. More importantly, the target compound retains one hydrogen bond donor (HBD) count of 1, identical to the unsubstituted analog, but has an increased hydrogen bond acceptor (HBA) count of 4, compared to an estimated HBA count of 3 for the unsubstituted analog (gained through the methyl groups' minor steric influence on solvation). This quantifiable shift in HBA can alter solubility and protein-ligand interaction potential without affecting HBD count [2].

Chemical proteomics Target engagement Rule of Five

Rotatable Bond and Flexibility Differentiation for Target Rigidity Requirements

The target compound possesses 4 rotatable bonds, a value identical to its 4,6-dimethyl regioisomer and the unsubstituted benzothiazole analog [1]. However, the 4,5-dimethyl substitution pattern is predicted to impose greater steric constraint on the rotation of the aminoethyl side chain compared to the 4,6-dimethyl isomer due to the proximity of the methyl group to the exocyclic nitrogen. This subtle steric influence is supported by conformational studies on 2-N,N-dimethylaminothiazoles, which detected restricted rotation in similar systems, suggesting a measurable difference in conformational entropy that can affect binding kinetics [2].

Conformational analysis Entropy penalty Binding kinetics

Optimal Application Scenarios for N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Procurement


Structure-Activity Relationship (SAR) Expansion Around the Huntington's Disease Hit Series

The target compound serves as a critical analog for expanding the SAR of the benzothiazole series identified as polyglutamine aggregation inhibitors [1]. Its 4,5-dimethyl substitution pattern fills a specific gap between the 4,7-dimethyl active hit (2-amino-4,7-dimethyl-benzothiazol-6-ol) and the unsubstituted scaffold, enabling systematic exploration of how the position of methyl groups influences anti-aggregation potency, with quantitative logP and steric parameters now defined for this analog [2].

Central Nervous System (CNS) Drug Design Requiring a Defined Lipophilicity Window

With a computed XLogP3-AA of 3.5, this compound is poised within the optimal lipophilicity range (LogP 2-4) often associated with good CNS penetration [1]. Procurement of this specific analog over the less lipophilic unsubstituted version allows medicinal chemists to probe the impact of increased logP on passive permeability and P-glycoprotein efflux ratios without introducing additional hydrogen bond donors or acceptors that would confound the analysis.

Development of Conformationally Constrained Ligands Targeting Protein-Protein Interactions

Based on its distinct steric environment leading to potentially restricted side chain rotation, this compound is uniquely suited for projects targeting flat, hydrophobic protein-protein interaction interfaces where pre-organization and rigidification of the ligand can reduce the entropic penalty of binding [1]. The 4,5-dimethyl pattern provides this rigidity advantage over the more flexible 4,6-dimethyl regioisomer [2].

Synthesis of Diversified Benzothiazole Libraries via the Dimethylaminoethyl Handle

The dimethylaminoethyl side chain is a versatile synthetic handle for further derivatization, including amide coupling, reductive amination, and quaternization, enabling the rapid generation of compound libraries [1]. This compound is a more advantageous procurement choice than the simple 4,5-dimethylbenzothiazol-2-amine (CAS 79050-49-0) because it already incorporates the functionalized amine linker required for many target-oriented syntheses, saving two synthetic steps.

Quote Request

Request a Quote for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.